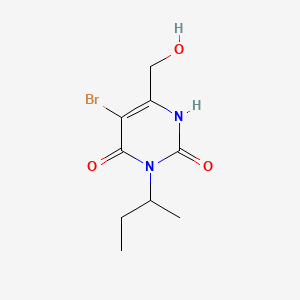![molecular formula C13H11BrCl2N2O2 B15213416 4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one CAS No. 88094-62-6](/img/structure/B15213416.png)
4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class of chemicals This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a pyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the pyridazinone ring.
Etherification: Formation of the benzyl ether linkage by reacting the brominated pyridazinone with 3,4-dichlorobenzyl alcohol.
Alkylation: Introduction of the ethyl group to the pyridazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of an ethyl group.
4-chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one: Chlorine atom instead of bromine.
4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-thione: Thione group instead of the carbonyl group.
Uniqueness
The uniqueness of 4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88094-62-6 |
|---|---|
Formule moléculaire |
C13H11BrCl2N2O2 |
Poids moléculaire |
378.0 g/mol |
Nom IUPAC |
4-bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C13H11BrCl2N2O2/c1-2-18-13(19)12(14)11(6-17-18)20-7-8-3-4-9(15)10(16)5-8/h3-6H,2,7H2,1H3 |
Clé InChI |
FINOPGVJUJYYNH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(C=N1)OCC2=CC(=C(C=C2)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


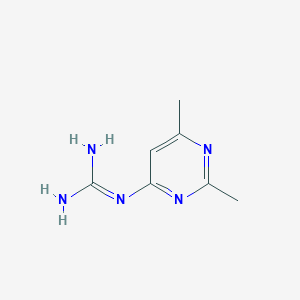
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
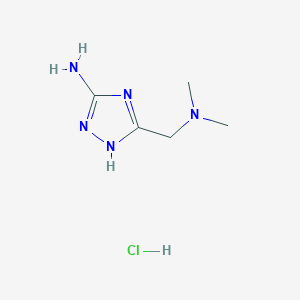
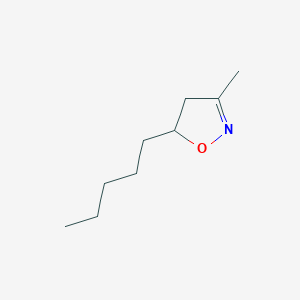
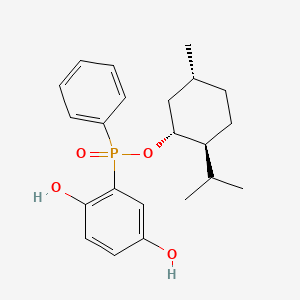
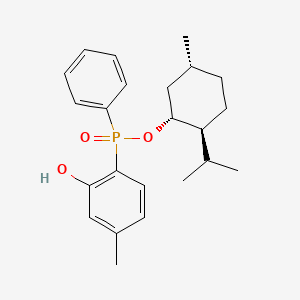
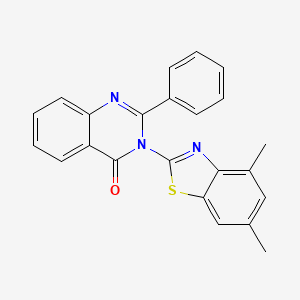
![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
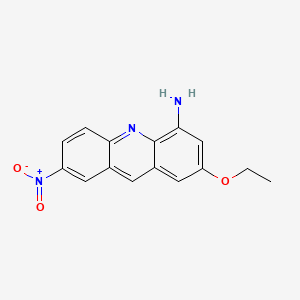
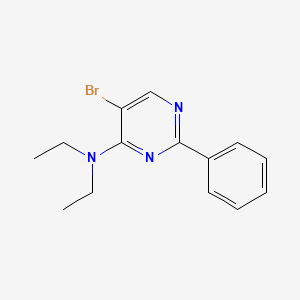
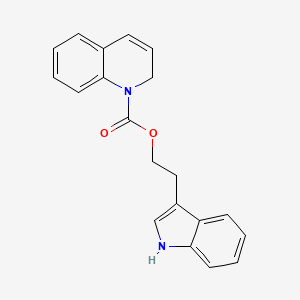
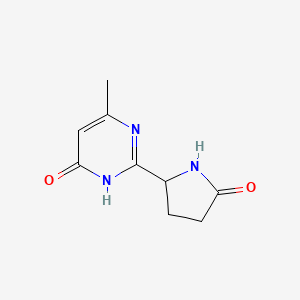
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate](/img/structure/B15213424.png)
